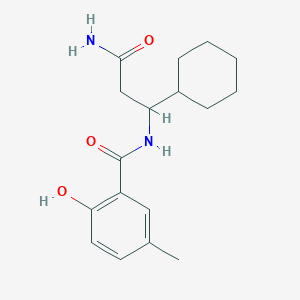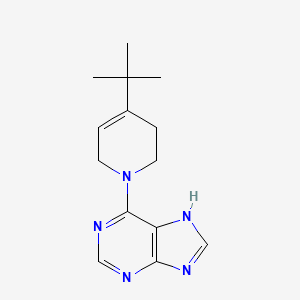![molecular formula C11H17N5O B7053135 [1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B7053135.png)
[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]urea: is a chemical compound that features a piperidine ring substituted with a methylpyrimidine group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]urea typically involves the reaction of 1-(5-methylpyrimidin-2-yl)piperidine with an isocyanate or carbodiimide reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The methyl group on the pyrimidine ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Studies: It can be used in studies to understand the interaction of pyrimidine derivatives with biological macromolecules.
Industry:
Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism of action of [1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
- 1-(5-Methylpyrimidin-2-yl)piperidin-4-one
- 1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness: Compared to similar compounds, [1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]urea exhibits unique properties due to the presence of the urea moiety, which can form additional hydrogen bonds, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-8-6-13-11(14-7-8)16-4-2-9(3-5-16)15-10(12)17/h6-7,9H,2-5H2,1H3,(H3,12,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGLXHPDYRTEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7053084.png)



![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-ethoxypropan-2-ol](/img/structure/B7053114.png)
![N'-[(4-fluorophenyl)methyl]-N'-methyl-N-pyrimidin-2-ylethane-1,2-diamine](/img/structure/B7053120.png)
![2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7053123.png)
![4-fluoro-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7053131.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7053142.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B7053148.png)
![2-[Dimethylsulfamoyl-[(3-fluoro-4-methoxyphenyl)methyl]amino]acetonitrile](/img/structure/B7053153.png)
![2-[4-(4-Methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B7053154.png)

